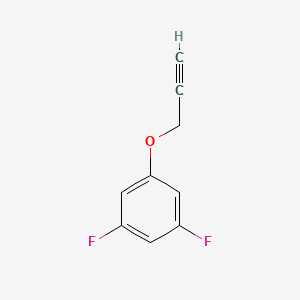

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFTWFDLBJRYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Fluorinated Aromatic Ethers

Fluorinated aromatic ethers are a class of compounds that have garnered considerable attention in chemical synthesis, primarily due to the unique properties imparted by the fluorine atoms. The introduction of fluorine into an aromatic ether scaffold can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.

The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, impacting the reactivity and stability of adjacent functional groups. vpracingfuels.com This electronic modulation is a key strategy in the design of new pharmaceuticals and agrochemicals. youtube.com For instance, the presence of fluorine can lower the basicity of nearby amine groups, which can, in turn, enhance the bioavailability of a drug molecule by improving its ability to permeate cell membranes. vpracingfuels.com

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, a critical consideration in drug design to enhance the half-life and efficacy of a therapeutic agent. The development of fluorinated poly(aryl ether)s has also been a focus in materials science, with these polymers exhibiting desirable properties such as good thermal stability and low dielectric constants, attributed to their high fluorine content.

The Versatility of Terminal Alkynes As Orthogonal Handles

Terminal alkynes are characterized by a carbon-carbon triple bond at the end of a carbon chain, a feature that renders them exceptionally versatile functional groups in organic synthesis. google.comnih.gov Their utility stems from the rich and diverse chemistry associated with the triple bond, which can participate in a wide array of chemical transformations. nih.gov

One of the most notable properties of terminal alkynes is the acidity of the terminal proton, which allows for the formation of metal acetylides. These acetylides are potent nucleophiles that can be used to form new carbon-carbon bonds, a fundamental process in the construction of more complex molecular skeletons. nih.gov

Perhaps the most celebrated application of terminal alkynes in recent years is their role in "click chemistry." youtube.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. youtube.com This reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation, drug discovery, and materials science. youtube.com The presence of a terminal alkyne, such as that in 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene , provides a "handle" for such click reactions, allowing for its modular attachment to other molecules.

The Drive Towards Multifunctional Building Blocks

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne is a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is prominent in cycloadditions, cross-coupling reactions, and additions, providing pathways to a diverse range of products.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.govorganic-chemistry.org This reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgrsc.org While specific studies detailing the CuAAC reaction with this compound are not extensively documented, its structural features—a terminal alkyne and a propargyl ether—suggest it is a highly suitable substrate. Research on analogous compounds, particularly propargyl ethers, shows excellent reactivity in CuAAC. nih.govacs.org The reaction typically proceeds in the presence of a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. nih.gov

The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered cuprated ring before yielding the stable triazole product. acs.org The reaction's efficiency can be enhanced by using ligands that stabilize the Cu(I) oxidation state. nih.gov Given the robustness of this transformation, it is expected that this compound would react with various organic azides to produce the corresponding 1,4-disubstituted-1,2,3-triazoles in high yields.

Table 1: Examples of CuAAC Reactions with Analogous Propargyl Ethers and Alkynes

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Conditions | Yield (%) | Reference(s) |

| Phenyl propargyl ether | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 95 | nih.gov |

| Propargyl alcohol | Phenyl Azide | CuI | CH₂Cl₂ | Room Temp | 91 | nih.gov |

| Phenylacetylene (B144264) | Benzyl Azide | CuI, DIPEA | Dichloromethane | Not specified | 98 | nih.gov |

| 1-Ethynyl-4-fluorobenzene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 94 | nih.gov |

As a complementary reaction to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. acs.orgwikipedia.org This transformation is catalyzed by ruthenium(II) complexes, most commonly those containing a pentamethylcyclopentadienyl (Cp*) ligand, such as [CpRuCl(PPh₃)₂] or CpRuCl(COD). organic-chemistry.orgnih.govresearchgate.net A key advantage of RuAAC is its ability to engage both terminal and internal alkynes, broadening its synthetic utility compared to CuAAC. acs.orgorganic-chemistry.orgflinders.edu.au

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This intermediate then undergoes reductive elimination to furnish the 1,5-triazole product. organic-chemistry.orgnih.gov For this compound, this reaction would provide a direct pathway to the 1,5-regioisomer of the triazole product, which is often difficult to access through other methods. Studies on a broad range of terminal alkynes demonstrate that the reaction is tolerant of various functional groups including ethers, alcohols, and halides. acs.orgnih.gov

Table 2: Examples of RuAAC Reactions with Terminal Alkynes

| Alkyne Substrate | Azide Substrate | Catalyst | Solvent | Conditions | Yield (%) | Reference(s) |

| Phenylacetylene | Benzyl Azide | CpRuCl(PPh₃)₂ | Benzene (B151609) | 80 °C, 8 h | 86 | organic-chemistry.org |

| 1-Octyne | Benzyl Azide | CpRuCl(COD) | Dioxane | Room Temp, 12 h | 98 | organic-chemistry.org |

| Propargyl alcohol | Benzyl Azide | CpRuCl(PPh₃)₂ | Benzene | 80 °C, 8 h | 94 | organic-chemistry.org |

| Phenylacetylene | 1-Azido-4-methoxybenzene | [CpRuCl]₄ | DMF | 80 °C, 1 h | 84 | nih.gov |

Silver(I) salts are effective catalysts for various transformations of alkynes, primarily by acting as π-acids to activate the carbon-carbon triple bond towards nucleophilic attack. nih.gov While less common than copper or ruthenium for azide-alkyne cycloadditions, silver catalysts can promote unique cycloaddition pathways. For instance, silver(I) catalysts have been used in intramolecular cyclizations of substrates containing both an alkyne and another functional group, such as an epoxide, proceeding through a domino reaction sequence. nih.gov

In the context of this compound, silver catalysis could potentially be employed in [3+2] cycloaddition reactions with various dipoles. Although specific examples with this substrate are scarce, research on related propargylamines has demonstrated that silver-cluster-based frameworks can act as highly efficient heterogeneous catalysts for the cycloaddition of CO₂ to form oxazolidinones at room temperature and atmospheric pressure. acs.org This highlights the potential of silver catalysts to facilitate cycloadditions beyond the well-established azide-alkyne reaction, opening avenues for synthesizing different heterocyclic structures from the propargyl ether moiety.

Table 3: Examples of Silver-Catalyzed Reactions of Propargyl Derivatives

| Substrate | Reagent | Catalyst System | Solvent | Conditions | Product Type | Reference(s) |

| N-Tosyl-N-(1-phenyleth-2-ynyl)oxiran-2-ylmethylamine | - | AgNTf₂ (10 mol%), p-TsOH (10 mol%) | DCE/MeOH | 60 °C | 1,4-Oxazine derivative | nih.gov |

| N-phenylprop-2-yn-1-amine | CO₂ | Silver-cluster-based framework | Not specified | Room Temp, 1 atm | Oxazolidinone | acs.org |

The terminal alkyne of this compound can undergo nucleophilic addition reactions. Due to the presence of π-electron clouds, direct nucleophilic attack on an alkyne is generally not favored unless the alkyne is activated by an electron-withdrawing group or a catalyst. quora.com Heavy metal salts, such as those of mercury(II), are classic reagents for activating alkynes toward hydration, which follows Markovnikov's rule to produce methyl ketones.

More contemporary methods avoid toxic metals, utilizing catalysts based on gold or palladium. Beyond hydration, other nucleophiles can add across the triple bond. For instance, the anion of a terminal alkyne, formed by deprotonation with a strong base, is an excellent nucleophile itself. quora.com However, for the alkyne to act as an electrophile, it typically requires activation. Studies on related phenylacetylene derivatives have shown that direct nucleophilic [¹⁸F]fluorination is challenging, but activation of the alkyne as a silyl-substituted derivative enables the copper-mediated reaction to proceed. snmjournals.org The addition of thiols to activated alkynes, such as propiolates or ynones, is a well-established reaction that proceeds readily, often under base catalysis. bham.ac.uk

Table 4: Examples of Nucleophilic Additions to Analogous Alkynes

| Alkyne Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |

| Phenylacetylene | H₂O | HgSO₄, H₂SO₄ | Acetophenone | Not specified | quora.com |

| Trimethyl(phenylethynyl)silane | K¹⁸F | Cu(OTf)₂, Pyridine, 130 °C | [¹⁸F]1-fluoro-2-phenylacetylene | Up to 4% (RCC) | snmjournals.org |

| Methyl propiolate | Cysteine derivative | Aqueous MeCN, pH 8 | Thiol-yne adduct | 30 | bham.ac.uk |

| Internal Alkynes | Carboxylic Acids | Pd(OAc)₂, Benzoic Acid | gem-Diacetate | Good | nih.gov |

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is of great importance for the synthesis of substituted alkynes and is widely used in the preparation of complex molecules and functional materials. For this compound, the terminal alkyne can be coupled with a variety of aryl or vinyl halides.

Alternatively, a synthetic precursor such as 1,3-difluoro-5-iodobenzene (B1303410) could undergo a Sonogashira coupling with propargyl alcohol to synthesize the target molecule or its derivatives. The standard Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine) in a suitable solvent. researchgate.net While Sonogashira couplings with fluorinated aryls can sometimes be challenging, successful protocols have been developed. acs.org

Table 5: Representative Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield (%) | Reference(s) |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | NEt₃ | Room Temp | 95 | researchgate.net |

| 1-Iodo-4-nitrobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | [TBP][4EtOV] (ionic liquid) | Not specified | 78 | researchgate.net |

| (Z)-3-Iodoalk-2-en-1-ols | Terminal propargylic alcohols | PdCl₂(PPh₃)₂, CuI | K₂CO₃ / DMF-EtOH | Room Temp, 18 h | Not specified | nih.gov |

| 3,5-Dichloroiodobenzene | Phenylacetylene | Pd(dba)₂, P(t-Bu)₃, CuI | Et₃N / Dioxane | 60 °C | 98 | acs.org |

Alkyne metathesis is an organic reaction that involves the redistribution of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgorganicreactions.org This reaction can be performed in several modes, including ring-closing alkyne metathesis (RCAM), cross-metathesis, and homodimerization. While internal alkynes are the most common substrates, terminal alkynes can also participate, although they sometimes undergo competing cyclotrimerization to form benzene derivatives. organic-chemistry.org For this compound, homodimerization would yield a symmetrical 1,6-bis(3,5-difluorophenoxy)hexa-2,4-diyne, while cross-metathesis with another alkyne would create an unsymmetrical product.

The propargyl group also serves as a polymerizable unit. The introduction of fluorine into polymer backbones is a known strategy to enhance properties such as thermal stability and to achieve low dielectric constants. researchgate.netrsc.org Fluorinated poly(aryl ether)s and related polymers are of significant interest for applications in electronics and gas separation membranes. nih.govresearchgate.net The polymerization of monomers like this compound or related structures could be achieved through various methods, including transition-metal-catalyzed processes or thermal cross-linking of phenylethynyl groups to create robust polymer networks. researchgate.net

Table 6: Examples of Alkyne Metathesis and Polymerization of Related Monomers

| Reaction Type | Substrate(s) | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| Cross-Metathesis | 1-Phenyl-1-propyne & 1-phenyl-1-butyne | Mo(CO)₆ / 2-Fluorophenol | 1-Phenyl-1-propyne, 1-Phenyl-1-butyne, 2-Butyne | Equilibrium mixture | organic-chemistry.org |

| Cross-Metathesis | 1-Substituted Propargyl Esters & Ethylene | Schrock's Catalyst, 4 atm Ethylene | 2-Substituted Butadienes | Good to Excellent | nih.gov |

| Polycondensation | 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl & Difluoride monomers | Nucleophilic Substitution | Fluorinated poly(aryl ether)s | Not specified | rsc.org |

| Polycondensation | Silyl-protected dithiols & Hexafluorobenzene | DBU (organocatalyst) | Fluorinated poly(aryl thioether)s | High | nih.gov |

Reactivity of the 1,3-Difluorobenzene (B1663923) Core

The 1,3-difluorobenzene moiety is the central scaffold of the molecule, and its reactivity is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. This electronic property governs the feasibility and regioselectivity of both nucleophilic and electrophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides activated by electron-withdrawing groups. libretexts.org In this compound, the two fluorine atoms activate the benzene ring towards attack by nucleophiles. masterorganicchemistry.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups, such as the fluorine atoms, stabilizes this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.com

The rate of SNAr reactions is dependent on the nature of the nucleophile and the leaving group. For a given nucleophile, the reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is not dependent on the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In the case of this compound, a nucleophile can displace one of the fluorine atoms. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack. masterorganicchemistry.comyoutube.com In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.govresearchgate.net This suggests that similar transformations would be feasible for this compound.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. msu.edu The substituents on the benzene ring play a crucial role in determining the rate and regioselectivity of the reaction. In this compound, the two fluorine atoms are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene itself. However, they are also ortho, para-directors due to the ability of their lone pairs to donate electron density through resonance. researchgate.net

The prop-2-yn-1-yloxy group is an activating group and an ortho, para-director. The combined directing effects of the two fluorine atoms and the propargyloxy group will determine the position of electrophilic attack. The positions ortho to the propargyloxy group (C4 and C6) and the position para to it (C2) are activated. The fluorine atoms at C1 and C3 direct incoming electrophiles to their ortho and para positions. Therefore, the most likely positions for electrophilic substitution are C2, C4, and C6. Steric hindrance may also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. wikipedia.org

In this compound, the oxygen atom of the ether linkage can act as a directing metalation group. wikipedia.orgharvard.edu The coordination of the Lewis acidic organolithium reagent to the Lewis basic oxygen atom facilitates the deprotonation of one of the adjacent ortho C-H bonds (at C4 or C6). uwindsor.ca This provides a highly regioselective method for introducing substituents at these positions, which might be difficult to achieve through conventional electrophilic aromatic substitution reactions. The resulting organometallic intermediate can react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to yield a diverse array of substituted products.

Transformations at the Ether Linkage

The aryl propargyl ether linkage in this compound is another site of potential reactivity. This includes cleavage of the ether bond and rearrangement reactions.

The cleavage of aryl ether bonds is a significant transformation in organic synthesis and in the processing of natural products like lignin (B12514952), which is rich in aryl ether linkages. researchgate.netrsc.org The C(sp²)-O bond in aryl ethers is generally strong and requires specific conditions for cleavage. Various methods have been developed for the cleavage of aryl ethers, including the use of strong acids (e.g., HBr, HI), Lewis acids, and catalytic hydrogenolysis. rsc.orgnih.gov

In the context of this compound, cleavage of the aryl propargyl ether bond would lead to the formation of 3,5-difluorophenol (B1294556) and a propargyl-derived species. The specific conditions required for this transformation would depend on the chosen methodology. For instance, reductive cleavage methods are often employed for the deprotection of phenolic hydroxyl groups. The presence of the terminal alkyne in the propargyl group might offer additional pathways for reactivity or require specific protective strategies depending on the reaction conditions. Enzymatic methods for the cleavage of β-aryl ether bonds in lignin models have also been studied, suggesting potential for biocatalytic approaches. nih.gov

The Claisen rearrangement is a chemimpex.comchemimpex.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl phenyl ether that occurs upon heating. wikipedia.org The classic aromatic Claisen rearrangement involves the thermal rearrangement of an allyl phenyl ether to an ortho-allylphenol. wikipedia.org

The molecule this compound does not possess the allyl moiety required for a standard Claisen rearrangement. However, analogous rearrangements of propargyl ethers are known. The thermal rearrangement of aryl propargyl ethers can lead to the formation of chromenes or other rearranged products. This transformation, often referred to as a propargyl Claisen rearrangement followed by cyclization, is a valuable method for the synthesis of heterocyclic compounds. The initial chemimpex.comchemimpex.com-sigmatropic rearrangement would form an allenyl intermediate, which can then undergo further reactions. The specific outcome would be influenced by the reaction conditions and the substitution pattern on the aromatic ring. While there are no specific literature examples for this compound, the general principles of propargyl ether rearrangements suggest that this is a potential reaction pathway for this molecule. ed.ac.uk

Applications of 1,3 Difluoro 5 Prop 2 Yn 1 Yloxy Benzene in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Molecular Architectures

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is engineered as a bifunctional building block. The difluorophenyl moiety acts as a rigid scaffold that can influence the physicochemical properties of a target molecule, such as lipophilicity and binding affinity, while the propargyl group provides a reactive site for covalent bond formation.

The primary utility of the terminal alkyne is its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the difluorophenyl scaffold to another molecule containing an azide (B81097) group. Additionally, the alkyne can undergo Sonogashira coupling with aryl or vinyl halides, creating carbon-carbon bonds to build more complex frameworks. The aromatic ring itself can be subject to further functionalization through electrophilic or nucleophilic aromatic substitution, although the fluorine atoms are generally deactivating.

Table 1: Reactive Sites and Potential Synthetic Transformations

| Reactive Site | Type of Reaction | Resulting Structure |

|---|---|---|

| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazole |

| Terminal Alkyne | Sonogashira Coupling | Disubstituted Alkyne |

| Terminal Alkyne | Alkyne Metathesis | Internal Alkyne |

| Difluorinated Ring | Nucleophilic Aromatic Substitution (SNAr) | Further substituted aromatic ring |

Integration into Complex Natural Product Synthesis Frameworks

In medicinal chemistry, the modification of natural products is a key strategy for improving their therapeutic profiles. Introducing fluorine atoms into a bioactive molecule can enhance its metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com While direct synthesis involving this specific building block in a completed natural product total synthesis is not widely documented in public literature, its structure is ideally suited for creating fluorinated analogs of natural products.

This building block could be used to replace a naturally occurring phenol (B47542) or phenyl ether moiety. The propargyl group would serve as a linker to attach the fluorinated ring to the core of the natural product, often through a stable triazole linkage. This strategy allows chemists to systematically probe the effect of fluorination on biological activity. acs.org The 1,3-difluoro substitution pattern is particularly interesting as it can alter the acidity of nearby protons and engage in specific hydrogen bonding and dipole-dipole interactions within a protein's binding pocket.

Utilization in the Synthesis of Fluorinated Organic Frameworks and Polymers

The development of porous materials like Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) is a rapidly advancing field. researchgate.net These materials are constructed from metal nodes and organic "linkers" or "struts." this compound is a prime candidate for use as a functionalized organic linker. rsc.org

After conversion of its alkyne group to a coordinating group (such as a carboxylate via oxidation or a triazole via CuAAC), the entire molecule can be used in solvothermal synthesis with metal salts to form a MOF. The difluorinated phenyl rings would then line the pores of the resulting framework. The inclusion of fluorine confers several advantages:

Increased Hydrophobicity : Creates a water-repellent environment within the pores, which can be advantageous for separating nonpolar molecules or protecting the framework from moisture. rsc.org

Specific Gas Affinity : The polar C-F bonds can create favorable interactions with specific gas molecules, such as carbon dioxide or fluorinated pollutants like sulfur hexafluoride (SF₆), enhancing the MOF's capacity for capture and separation. nih.govrsc.org

Tailored Pore Environment : The fluorine atoms provide a chemically distinct surface within the pores, influencing the selective adsorption and diffusion of guest molecules. researchgate.net

Table 2: Imparted Properties to Fluorinated MOFs/Polymers

| Feature of Building Block | Resulting Property in Framework | Potential Application |

|---|---|---|

| Difluoro-substituted phenyl ring | Hydrophobicity, moisture stability | Gas separation in humid streams |

| Polar C-F bonds | Enhanced affinity for polarizable or fluorinated gases | Carbon capture, SF₆ removal |

| Rigid aromatic core | Structural integrity and defined pore geometry | Selective molecular sieving |

| Propargyl group (as a linking point) | Tunable linker length and geometry | Fine-tuning of pore size and shape |

Role in the Development of New Materials and Functional Scaffolds

The unique properties of this compound make it a valuable scaffold for creating novel materials beyond MOFs. nih.gov The rigid, electron-poor aromatic core combined with the versatile alkyne handle allows for its incorporation into a wide array of functional systems.

For instance, it can be grafted onto surfaces or polymer backbones via its alkyne group to modify surface properties, imparting hydrophobicity or specific binding capabilities. In materials science, the 1,3-difluoro substitution pattern is known to influence molecular packing and can be exploited in the design of liquid crystals. Furthermore, its structure can serve as the core for new fluorophores or functional dyes, where the alkyne is used to attach chromophoric or auxochromic groups, and the fluorine atoms help to tune the electronic properties and photostability of the final molecule. nih.gov

Table 3: Potential Applications in Materials Science

| Material Type | Role of this compound |

|---|---|

| Functional Polymers | Monomer or side-chain substituent for property modification. |

| Liquid Crystals | Core unit influencing mesophase behavior and stability. |

| Fluorosensors | Scaffold for building probes with tuned photophysical properties. |

| Modified Surfaces | Anchoring group for creating hydrophobic or functional coatings. |

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds (a "library") for high-throughput screening in drug discovery and materials science. nih.gov this compound is an excellent building block for this purpose due to the robust and high-yielding nature of its alkyne group's reactivity. rug.nl

Using parallel synthesis techniques, the alkyne can be reacted with a large collection of different azide-containing molecules in a multi-well plate format. This generates a library where each member shares the common 1,3-difluoro-5-oxy-benzene core but differs in the substituent attached via the newly formed triazole ring. This approach allows for the systematic exploration of a defined chemical space to identify compounds with a desired biological activity or material property. acs.org

Table 4: Hypothetical Combinatorial Library Synthesis Scheme

| Common Scaffold | Reactive Handle | Diverse Building Blocks (R-N₃) | Library Product |

|---|---|---|---|

| 1,3-Difluoro-5-oxy-benzene | Propargyl Group (-CH₂-C≡CH) | Azide 1, Azide 2, ... Azide N | Set of 1,3-Difluoro-5-([1-R-1H-1,2,3-triazol-4-yl]methoxy)benzene derivatives |

Computational and Theoretical Investigations of 1,3 Difluoro 5 Prop 2 Yn 1 Yloxy Benzene

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule, which in turn governs its reactivity. For 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene, these calculations can predict the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic structure of the benzene (B151609) ring is significantly influenced by the two fluorine atoms and the propargyloxy group. Fluorine, being highly electronegative, withdraws electron density from the ring through the sigma framework (inductive effect), while simultaneously donating electron density through the pi system (resonance effect). In the meta-position, the inductive effect is generally more dominant. The propargyloxy group, with its ether linkage, can act as a pi-donor, while the terminal alkyne is a weakly electron-withdrawing group.

The reactivity of the molecule can be predicted by examining the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as a nucleophile or an electrophile, respectively. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability. In aryl propargyl ethers, the HOMO is typically located on the aromatic ring and the ether oxygen, while the LUMO may be distributed over the aromatic system or the alkyne. The presence of fluorine atoms is expected to lower the energy of both the HOMO and LUMO.

The propargyl group itself has a unique electronic structure, with delocalized π-electrons that contribute to its stability and reactivity. researchgate.net The propargyl radical is known to be a stable species due to this delocalization. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Basis from Analogous Systems |

| Electron Density Distribution | High negative charge on F and O atoms. Electron-deficient aromatic ring due to F atoms. | Studies on 1,3-difluorobenzene (B1663923) and anisole (B1667542) derivatives. nih.govresearchgate.net |

| HOMO | Primarily located on the phenyl ring and the ether oxygen atom. | Calculations on aryl propargyl ethers and fluorinated benzenes. rsc.orgrsc.org |

| LUMO | Distributed over the aromatic ring and potentially the alkyne moiety. | General principles of substituted benzene derivatives. rsc.org |

| HOMO-LUMO Gap | Expected to be relatively large, indicating good kinetic stability. | DFT calculations on related organic molecules. |

| Reactivity of the Aromatic Ring | Deactivated towards electrophilic substitution due to the fluorine atoms. | Established electronic effects of halogens on aromatic rings. |

| Reactivity of the Propargyl Group | Susceptible to addition reactions at the triple bond and reactions involving the terminal proton. | Known reactivity of terminal alkynes and propargyl systems. researchgate.netmdpi.com |

Mechanistic Elucidation of Reactions Involving the Compound

Theoretical chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, several reaction types can be investigated computationally.

One important class of reactions for aryl propargyl ethers is intramolecular hydroarylation, which can be catalyzed by various metals. rsc.org DFT studies on the indium-catalyzed hydroarylation of phenyl propargyl ether have shown that the reaction proceeds through π-coordination of the alkyne to the catalyst, followed by a nucleophilic attack from the phenyl ring. rsc.org The regioselectivity of this cyclization (forming a five- or six-membered ring) is influenced by the catalyst and substituents on the aromatic ring. rsc.org For this compound, computational studies could predict the most likely cyclization pathway and the influence of the fluorine atoms on the reaction barriers.

Another area of interest is the reactivity of the propargyl group itself. The self-reaction of propargyl radicals has been studied computationally, revealing complex potential energy surfaces with multiple pathways, including H-abstraction and addition reactions. researchgate.netnih.gov While not a direct reaction of the title compound, these studies provide insight into the potential radical-mediated transformations it could undergo.

The terminal alkyne offers a site for various addition reactions. For instance, the Nicholas reaction, which involves the cobalt-stabilized propargylic cation, provides a method for propargylation under non-basic conditions. nih.gov Computational modeling of such reactions involving this compound could help in understanding the stereoselectivity and the role of the fluorine substituents.

Furthermore, computational methods can be used to explore the mechanisms of reactions at the aromatic ring, such as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms would activate the ring towards such reactions. Theoretical calculations could map out the potential energy surface for the attack of a nucleophile at different positions on the ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and the energy barriers between them.

The key flexible bond in this molecule is the C(aryl)-O-CH2 linkage. Rotation around this bond will determine the orientation of the propargyl group relative to the plane of the benzene ring. Computational studies on substituted anisoles and related ethers have shown that the preferred conformation is often planar, with the ether side chain lying in the plane of the aromatic ring to maximize conjugation. However, steric hindrance from ortho substituents can force the side chain out of the plane. rsc.org In the case of this compound, with no ortho substituents, a near-planar conformation is expected to be the most stable.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and identify the most populated conformers at a given temperature. Such simulations would likely show that while the near-planar conformation is dominant, the molecule can access other conformations through thermal fluctuations. The presence of the fluorine atoms can also influence the conformational preferences through electrostatic interactions. nih.gov

Table 2: Predicted Conformational Properties of this compound

| Dihedral Angle | Predicted Stable Conformation(s) | Expected Energy Barrier to Rotation | Basis from Analogous Systems |

| C(aryl)-C(aryl)-O-CH2 | Near-planar, with the propargyl group in the plane of the benzene ring. | Relatively low, allowing for flexibility. | Conformational studies of anisoles and phenyl ethers. rsc.org |

| C(aryl)-O-CH2-C≡CH | The orientation of the alkyne will also have preferred conformations. | Likely low barriers to rotation. | General principles of acyclic molecules. |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly 1H, 13C, and 19F NMR, is a routine application of DFT. nih.gov For 19F NMR, computational methods can be highly accurate in predicting chemical shifts, which are very sensitive to the electronic environment. researchgate.netrsc.org The chemical shifts of the two equivalent fluorine atoms in this compound can be calculated and compared to experimental data for similar fluorinated aromatic compounds. The predicted 19F chemical shift would be influenced by the electronic nature of the propargyloxy substituent. nih.govresearchgate.net

Table 3: Predicted 19F NMR Chemical Shift Range for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Reference Compound | Basis from Analogous Systems |

| 19F | -100 to -120 | CFCl3 | Experimental and calculated data for substituted 1,3-difluorobenzenes. researchgate.netwikipedia.org |

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. researchgate.netdtic.mil For this compound, the most characteristic predicted IR absorptions would be:

C≡C-H stretch: A sharp, strong band around 3300 cm-1, characteristic of a terminal alkyne. orgchemboulder.comlibretexts.org

C≡C stretch: A weaker band in the region of 2100-2260 cm-1. orgchemboulder.comlibretexts.org

C-F stretches: Strong absorptions typically in the 1100-1300 cm-1 region.

Aromatic C-H stretches: Bands above 3000 cm-1.

Aromatic C=C stretches: Bands in the 1400-1600 cm-1 region.

C-O-C stretches: Bands in the 1000-1300 cm-1 region.

These predicted spectra can serve as a guide for the experimental characterization of the molecule.

Analytical and Spectroscopic Characterization Methodologies for 1,3 Difluoro 5 Prop 2 Yn 1 Yloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene". By analyzing the magnetic properties of its atomic nuclei, specifically ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For "this compound", the expected signals would correspond to the aromatic protons, the methylene (B1212753) protons of the propargyloxy group, and the terminal alkyne proton. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atoms and the ether linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the aromatic carbons, with those directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). The carbons of the propargyloxy group, including the alkyne carbons, would also appear at specific chemical shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. nih.gov For "this compound", a single signal is expected for the two equivalent fluorine atoms, though this can be influenced by the solvent and other factors. Computational methods can be used to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in spectral assignment. escholarship.orgnih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 6.7 | m | Aromatic CH |

| ¹H | ~4.7 | d | O-CH₂ |

| ¹H | ~2.5 | t | C≡C-H |

| ¹³C | ~163 (t) | t | C-F |

| ¹³C | ~160 (t) | t | C-O |

| ¹³C | ~105 (m) | m | Aromatic CH |

| ¹³C | ~98 (t) | t | Aromatic C-H (between F) |

| ¹³C | ~78 | s | C ≡C-H |

| ¹³C | ~76 | s | C≡C -H |

| ¹³C | ~56 | s | O-CH₂ |

| ¹⁹F | ~ -110 | s | Ar-F |

Predicted data is based on analogous structures and computational models. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of "this compound" with a high degree of accuracy. This allows for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information, corroborating the data obtained from NMR.

For aryl propargyl ethers, fragmentation often involves cleavage of the ether bond. miamioh.eduscribd.comlibretexts.org The molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the molecular formula C₉H₆F₂O. Common fragmentation pathways could include the loss of the propargyl group or cleavage of the ether linkage, leading to characteristic fragment ions. whitman.edu

Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇F₂O⁺ | 181.0465 |

| [M+Na]⁺ | C₉H₆F₂ONa⁺ | 203.0284 |

| [M-C₃H₃]⁺ | C₆H₃F₂O⁺ | 141.0152 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands. Key absorptions would include the C-F stretching vibrations of the difluorobenzene ring, the C-O-C stretching of the ether linkage, the aromatic C=C stretching, and the distinctive bands of the terminal alkyne. pressbooks.publibretexts.orglibretexts.org Specifically, the ≡C-H stretch is expected around 3300 cm⁻¹, and the C≡C triple bond stretch would appear in the 2100-2260 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡C stretching of the terminal alkyne gives a strong and sharp signal in the Raman spectrum, often in a relatively "silent" region of the spectrum for biological molecules, making it a useful probe. nih.govnih.govresearchgate.net The aromatic ring vibrations would also be prominent. The intensity of the alkyne signal can be enhanced by conjugation with the aromatic ring. nih.gov

Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkyne C-H | Stretch | 3300 - 3270 | 3300 - 3270 |

| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Alkyne C≡C | Stretch | 2140 - 2100 (weak) | 2140 - 2100 (strong) |

| Aromatic C=C | Stretch | 1600 - 1450 | 1600 - 1450 |

| Aryl Ether C-O | Stretch | 1270 - 1230 | Present |

| C-F | Stretch | 1350 - 1120 | Present |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable method for the analysis of this compound. Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components are then detected by a mass spectrometer, which provides mass information for identification. This technique is highly effective for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purification and purity assessment of "this compound". Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a common approach. mdpi.com The retention time of the compound is a characteristic property under specific conditions, and the peak area can be used to quantify its amount. Diode-array detectors (DAD) can provide UV spectra of the eluting peaks, further aiding in identification. mdpi.com For assessing enantiomeric purity, if a chiral center were present, chiral HPLC would be the method of choice. oup.comnih.gov

Future Research Directions and Perspectives for 1,3 Difluoro 5 Prop 2 Yn 1 Yloxy Benzene

Exploration of Novel Synthetic Pathways

While the synthesis of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene can be envisioned through classical methods such as the Williamson ether synthesis from 3,5-difluorophenol (B1294556) and propargyl bromide, future research will likely target more innovative and efficient synthetic strategies. One promising avenue is the development of one-pot procedures that combine multiple synthetic steps, thereby reducing reaction time, solvent usage, and purification efforts. For instance, a one-pot synthesis starting from a suitable difluorobenzene derivative, potentially involving in-situ generation of the phenoxide followed by propargylation, could be explored.

Another area of interest lies in the exploration of alternative propargylating agents. While propargyl bromide is commonly used, research into less hazardous and more reactive reagents could lead to milder reaction conditions and improved yields. acs.org The development of novel catalytic systems for the synthesis of aryl propargyl ethers, potentially avoiding the need for strong bases, also represents a significant future direction.

Furthermore, the synthesis of analogues of this compound with different substitution patterns on the aromatic ring or the alkyne terminus will be crucial for expanding its chemical space and tuning its properties for specific applications. This could involve the development of regioselective fluorination techniques or the introduction of functional groups onto the propargyl chain prior to its attachment to the difluorophenoxy scaffold.

A potential area for novel synthetic approaches could be inspired by the synthesis of related complex molecules. For instance, the synthesis of N-(2-propynyl)aniline involves the monoalkylation of aniline (B41778) with propargyl bromide, followed by a Sonogashira coupling to introduce further complexity. orgsyn.org A similar strategy could be envisioned for elaborating the structure of this compound.

Development of New Catalytic Transformations

The terminal alkyne group in this compound is a versatile handle for a wide range of catalytic transformations. Future research is expected to focus on developing new catalytic reactions that leverage the unique electronic properties conferred by the difluorinated aryl ring.

A primary area of focus will be the development of novel metal-catalyzed coupling reactions. While the Sonogashira coupling is a well-established method for the functionalization of terminal alkynes, research into new catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions will be valuable. numberanalytics.comresearchgate.netmdpi.comnumberanalytics.comnih.gov The development of copper-free Sonogashira coupling protocols is particularly relevant from a green chemistry perspective.

Furthermore, the exploration of other catalytic transformations of the alkyne moiety, such as hydroamination, hydrothiolation, and carbometalation, could lead to the synthesis of a diverse array of functionalized derivatives. researchgate.net The presence of the fluorine atoms may influence the regioselectivity and stereoselectivity of these reactions, opening up avenues for the synthesis of novel fluorinated compounds. The investigation of catalytic cycloaddition reactions, beyond the well-known click chemistry, could also lead to the construction of complex heterocyclic systems.

Recent advances in the catalytic transformation of terminal alkynes via metal carbene intermediates present another exciting research direction. mdpi.com Applying these methodologies to this compound could enable the synthesis of highly functionalized pyrroles and other nitrogen-containing heterocycles.

The development of catalytic systems for the selective transformation of the C-F bonds on the aromatic ring in the presence of the alkyne functionality would also be a significant advancement, allowing for late-stage functionalization of the molecule.

| Potential Catalytic Transformation | Catalyst System | Potential Product Class |

| Sonogashira Coupling | Palladium/Copper or Copper-free systems | Aryl- or vinyl-substituted alkynes |

| Hydroamination | Gold, Platinum, or other transition metals | Enamines or imines |

| Click Chemistry (CuAAC) | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles |

| Cycloaddition Reactions | Rhodium, Ruthenium | Various carbo- and heterocycles |

| Carbene/Alkyne Metathesis | Copper | Substituted pyrroles |

Expansion of Applications in Emerging Chemical Fields

The unique combination of a difluorinated aromatic ring and a terminal alkyne makes this compound a promising candidate for applications in several emerging chemical fields.

Click Chemistry: The terminal alkyne functionality makes this compound an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org Future research will likely involve the use of this compound to synthesize a wide variety of 1,2,3-triazole-containing molecules. These triazoles can act as linkers in the construction of complex molecular architectures, including polymers, dendrimers, and bioconjugates. The fluorine atoms can modulate the properties of the resulting materials, such as their thermal stability and lipophilicity.

Medicinal Chemistry: Fluorinated compounds are of significant interest in medicinal chemistry due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. rsc.org The this compound scaffold could be a valuable starting point for the synthesis of novel drug candidates. The alkyne group can be used to attach various pharmacophores via click chemistry or other coupling reactions. Research in this area will focus on synthesizing libraries of compounds based on this scaffold and evaluating their biological activity against various targets.

Materials Science: The incorporation of fluorine into organic materials can lead to unique properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. numberanalytics.comresearchgate.net Future research could explore the use of this compound as a monomer or cross-linker in the synthesis of novel fluorinated polymers and materials. numberanalytics.com These materials could find applications in areas such as electronics, coatings, and advanced composites. The development of fluorinated metal-organic frameworks (F-MOFs) is another area where fluorinated linkers derived from this compound could be beneficial. synplechem.com

| Emerging Field | Potential Application of this compound |

| Click Chemistry | Building block for the synthesis of functionalized triazoles for bioconjugation and material synthesis. |

| Medicinal Chemistry | Scaffold for the development of novel fluorinated drug candidates with improved pharmacokinetic properties. |

| Materials Science | Monomer for the synthesis of high-performance fluorinated polymers and advanced materials. |

Sustainable and Green Chemistry Approaches in Synthesis

Future research on this compound will undoubtedly be influenced by the principles of green and sustainable chemistry. This will involve the development of synthetic methods that are more environmentally benign, atom-economical, and energy-efficient.

A key focus will be the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace traditional volatile organic solvents. The development of catalyst systems that can operate under these conditions will be crucial. For instance, the Sonogashira coupling has been successfully performed in aqueous media, and similar approaches could be adapted for the synthesis and functionalization of this compound.

Another important aspect will be the development of catalytic processes that minimize waste and byproducts. This includes the use of highly efficient and recyclable catalysts. Heterogenized catalysts, where the active catalytic species is immobilized on a solid support, are particularly attractive as they can be easily separated from the reaction mixture and reused.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated platforms and flow chemistry is a rapidly growing area of research that offers significant advantages in terms of efficiency, reproducibility, and safety. sigmaaldrich.com Future research on this compound and its derivatives is likely to leverage these technologies.

Automated Synthesis: Automated synthesis platforms can be used to rapidly synthesize and screen libraries of compounds derived from this compound. researchgate.netgoflow.at This is particularly valuable in medicinal chemistry for the discovery of new drug candidates. The modular nature of click chemistry makes it well-suited for automation, and automated systems for performing azide-alkyne cycloadditions are already being developed. researchgate.net

Flow Chemistry: Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to scale up reactions more easily. acs.orgescholarship.orgnih.gov Future research will likely focus on developing flow-based syntheses of this compound and its subsequent transformations. For example, the Williamson ether synthesis and Sonogashira coupling have both been successfully adapted to flow conditions. The use of packed-bed reactors containing heterogeneous catalysts in flow systems is a particularly promising approach for developing sustainable and efficient synthetic processes.

The integration of automated synthesis and flow chemistry with online reaction monitoring and optimization algorithms will enable the rapid development of robust and scalable synthetic routes to a wide range of valuable compounds derived from this compound.

| Technology | Application to this compound Chemistry |

| Automated Synthesis | High-throughput synthesis of compound libraries for drug discovery and materials science. |

| Flow Chemistry | Development of efficient, scalable, and sustainable synthetic processes for the compound and its derivatives. |

| Integrated Platforms | Rapid optimization of reaction conditions and development of on-demand synthesis protocols. |

Q & A

Basic: What are the established synthetic routes for 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 1,3-difluoro-5-hydroxybenzene and propargyl bromide. Key steps include:

- Reagents: Propargyl bromide, anhydrous potassium carbonate (K₂CO₃), dimethylformamide (DMF) as solvent.

- Conditions: Reaction under nitrogen atmosphere at 60–80°C for 12–24 hours. Post-reaction purification via column chromatography (hexane:ethyl acetate, 9:1) yields the product .

- Optimization: Control moisture content (anhydrous conditions) and stoichiometric excess of propargyl bromide (1.2–1.5 equivalents) to minimize side reactions. Microwave-assisted synthesis may reduce reaction time .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.5–3.0 ppm (propargyl CH₂), δ 6.5–7.5 ppm (aromatic protons split by fluorine coupling).

- ¹⁹F NMR: Two distinct signals for meta-fluorine atoms (~-110 to -120 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 180.16 (M+H⁺) confirms molecular weight .

- IR Spectroscopy: Alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-O-C ether stretch (~1250 cm⁻¹) .

Advanced: How does the propargyl ether group influence reaction mechanisms in further derivatization?

Methodological Answer:

The propargyl group enables:

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties for functionalization .

- Electrophilic Additions: Reactivity with halogens (e.g., bromine) or organometallic reagents (e.g., Grignard) at the triple bond.

- Oxidation: Controlled oxidation with KMnO₄ yields carboxylic acid derivatives, useful in drug design .

Mechanistic Insight: Steric hindrance from fluorine substituents may slow alkyne reactivity, requiring elevated temperatures .

Advanced: What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection: Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Use SHELXL for anisotropic displacement parameters. Hydrogen atoms are positioned geometrically (riding model) with Uiso = 1.2–1.5×Ueq of parent atoms .

- Software: WinGX/ORTEP for visualization of thermal ellipsoids and packing diagrams. Example: Crystallographic data for a related compound (CCDC entry XXXX) shows planar aromatic rings with dihedral angles <5° .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The propargyl group may interact with hydrophobic pockets, while fluorine atoms stabilize via halogen bonding .

- Retrosynthesis Tools: AI platforms (e.g., Reaxys/Pistachio) propose synthetic pathways for derivatives. Example: One-step synthesis of this compound scored 0.98 plausibility in Template_relevance models .

Advanced: How to address contradictory data in reaction yields or spectroscopic results?

Methodological Answer:

- Case Study: Discrepancies in reported yields (60% vs. 85%) may arise from solvent purity or catalyst traces. Replicate under controlled conditions (e.g., glovebox for moisture-sensitive steps) .

- Analytical Cross-Validation: Combine HPLC (≥95% purity) with ¹H/¹⁹F NMR to confirm absence of byproducts like unreacted propargyl bromide .

Advanced: What safety protocols are essential for handling fluorinated alkynes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.